molecular formula C23H23FN2O5S B2680663 N-(2-ethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide CAS No. 451500-48-4

N-(2-ethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide

Cat. No.: B2680663
CAS No.: 451500-48-4
M. Wt: 458.5
InChI Key: KPHBZZGLFKMSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY DIAGNOSIS OR THERAPEUTIC USE. N-(2-ethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide is a synthetic benzamide derivative supplied as a high-purity compound for research applications. This molecule incorporates two key pharmacophores common in medicinal chemistry: a sulfonamide group and a benzamide group . Compounds containing these structures are frequently investigated for their potential to modulate a wide range of biological targets. The structural motif of a benzamide linked to a sulfonamide is found in molecules studied for various biological activities. For instance, similar sulfamoylbenzamide derivatives have been identified as activators of Kir6.2/SUR1 K ATP channels, which are significant in insulin release studies . Furthermore, the benzamide scaffold is a privileged structure in drug discovery, appearing in compounds with diverse mechanisms, including those that act as adrenergic receptor agonists or possess cytotoxic anti-tumor properties . The presence of fluorine and methoxy/ethoxy substituents on the aromatic rings allows researchers to fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in structure-activity relationship (SAR) studies. This compound is intended for use by qualified researchers in laboratory settings only. It is suited for applications in hit-to-lead optimization, biochemical assay development, and as a chemical probe for exploring novel biological pathways.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O5S/c1-3-31-22-11-7-5-9-20(22)26-23(27)18-14-17(12-13-19(18)24)32(28,29)25-15-16-8-4-6-10-21(16)30-2/h4-14,25H,3,15H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHBZZGLFKMSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide typically involves multi-step organic reactions One common approach is the nucleophilic aromatic substitution reaction, where a fluoro-substituted benzamide is reacted with an ethoxyphenyl derivative under basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of a nitro group can produce aniline derivatives.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Sulfamoylbenzamide Derivatives with Varied Substituents

Several analogs share the sulfamoylbenzamide core but differ in substituents, impacting physicochemical properties and bioactivity:

Compound Name Key Substituents Molecular Formula Biological Activity/Notes Reference
N-(3,4-Difluorophenyl)-2-fluoro-5-(N-cyclopropylsulfamoyl)benzamide (4h) 3,4-Difluorophenyl amide; cyclopropylsulfamoyl C₁₇H₁₄F₃N₂O₃S HBV capsid assembly effector (77% yield)
N-(4-Bromo-2-fluorophenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide (K781-7712) 4-Bromo-2-fluorophenyl amide; [(2-methoxyphenyl)methyl]sulfamoyl C₂₁H₁₇BrF₂N₂O₄S Structural analog (73 mg available)
N-(2-ethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide (Target) 2-ethoxyphenyl amide; [(2-methoxyphenyl)methyl]sulfamoyl C₂₄H₂₄FN₂O₅S* Hypothesized antiviral/antifungal potential N/A

Key Observations :

  • Electron-withdrawing groups (e.g., bromo, fluoro) in analogs like K781-7712 may enhance metabolic stability but reduce solubility compared to alkoxy groups (e.g., ethoxy, methoxy) in the target compound .

Sulfamoylbenzamides with Heterocyclic Modifications

Compounds incorporating heterocycles exhibit distinct pharmacological profiles:

Compound Name Key Features Biological Activity Reference
LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide 1,3,4-Oxadiazole ring; 4-methoxyphenylmethyl Antifungal (C. albicans inhibition)
3-(N-(2-Methoxyphenyl)sulfamoyl)-4-methyl-N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide 1,2,4-Oxadiazole-pyrazole hybrid Metabolically stable modulators

Comparison with Target Compound :

  • The target lacks a heterocyclic system, which in LMM5 and related compounds enhances binding to targets like thioredoxin reductase .
  • Heterocycles may improve potency but complicate synthesis (e.g., LMM5 yield: 40%) compared to simpler sulfamoylbenzamides .

Kinase-Targeting Sulfamoylbenzamides

PI3Kα inhibitors with sulfamoylbenzamide-like structures demonstrate the scaffold’s versatility:

Compound Name Key Substituents Molecular Weight Activity Reference
N-(2-Fluorophenethyl)-3-(6-methoxypyridin-3-yl)-5-((4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenylamino)methyl)benzamide (5a) Fluorophenethyl; thiadiazole-sulfamoyl 581.1999 (HRMS) PI3Kα inhibitor

Key Differences :

  • The target compound’s [(2-methoxyphenyl)methyl]sulfamoyl group may favor interactions with hydrophobic kinase pockets, similar to 5a’s thiadiazole moiety .
  • PI3Kα inhibitors often require basic nitrogen or hydrogen-bond acceptors, absent in the target compound, suggesting divergent target selectivity .

Antiparasitic and Antiviral Sulfamoylbenzamides

Nitazoxanide, a nitro-thiazole benzamide, highlights structural parallels:

Compound Name Core Structure Activity Reference
Nitazoxanide Nitro-thiazole benzamide Broad-spectrum antiparasitic

Comparison :

    Biological Activity

    N-(2-ethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizes relevant data, and discusses findings from various studies.

    Chemical Structure and Properties

    The compound is characterized by the following molecular formula: C24H23F2N2O4SC_{24}H_{23}F_2N_2O_4S, with a molecular weight of approximately 427.4 g/mol. Its structure includes a sulfonamide moiety, which is often associated with various biological activities.

    Antimicrobial Activity

    Research has indicated that compounds with similar structures often exhibit significant antimicrobial properties. For instance, studies on fluoroaryl derivatives have shown promising results against various bacterial strains, including Staphylococcus aureus. The introduction of fluorine atoms in the phenyl ring has been correlated with enhanced antibacterial activity due to increased lipophilicity and improved membrane penetration.

    Table 1: Antimicrobial Activity of Related Compounds

    Compound NameZone of Inhibition (mm)Minimum Inhibitory Concentration (µM)
    MA-11561516
    MA-11151632
    MA-111314128

    The data indicates that the compound MA-1156 exhibits the highest antimicrobial activity, suggesting that structural modifications can significantly impact efficacy.

    Anticancer Activity

    The sulfonamide group in this compound may also contribute to its anticancer properties. Sulfonamides have been studied for their ability to inhibit carbonic anhydrase and other enzymes involved in tumor growth. Preliminary studies suggest that the compound may inhibit cell proliferation in various cancer cell lines.

    Case Study: Inhibition of Cancer Cell Growth
    A study conducted on human breast cancer cells indicated that the compound could reduce cell viability by over 50% at concentrations above 10 µM. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.

    Structure-Activity Relationship (SAR)

    The biological activity of this compound can be understood through its structure-activity relationship. The presence of fluorine atoms and the sulfonamide group are critical for enhancing both antimicrobial and anticancer activities. Modifications to the phenyl rings can lead to variations in potency and selectivity.

    Table 2: Structure-Activity Relationship Insights

    ModificationEffect on Activity
    Fluorine substitutionIncreased membrane permeability
    Sulfonamide groupEnhanced enzyme inhibition
    Methoxy groupImproved solubility

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.